An In-depth Technical Guide to the Physical and Chemical Properties of 4-(2-Cyanophenyl)benzoic Acid
An In-depth Technical Guide to the Physical and Chemical Properties of 4-(2-Cyanophenyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 4-(2-cyanophenyl)benzoic acid, a biphenyl derivative with significant potential in medicinal chemistry and materials science. This document delves into the structural characteristics, physicochemical parameters, spectral data, and reactivity of this compound. Furthermore, it outlines a detailed protocol for its synthesis via the Suzuki-Miyaura cross-coupling reaction and discusses its potential applications, particularly in drug discovery, based on the known biological activities of related structures. This guide is intended to be a valuable resource for researchers and professionals working with biphenyl carboxylic acid scaffolds.
Introduction
4-(2-Cyanophenyl)benzoic acid, also known as 2'-Cyano-[1,1'-biphenyl]-4-carboxylic acid, belongs to the class of biphenyl carboxylic acids, a group of compounds that have garnered considerable interest in the fields of pharmaceutical development and materials science. The presence of both a carboxylic acid and a nitrile group on a biphenyl scaffold imparts a unique combination of properties, making it a versatile building block in organic synthesis. The carboxylic acid moiety offers a handle for forming esters and amides, and its acidic nature is often crucial for biological activity and formulation development. The cyano group, an important pharmacophore, can participate in various chemical transformations and contribute to the electronic properties of the molecule. The biphenyl core provides a rigid and tunable platform for designing molecules with specific spatial orientations and biological targets. Benzoic acid and its derivatives are known to possess a wide range of biological activities, including anticancer properties. This guide aims to provide a detailed understanding of the fundamental characteristics of 4-(2-cyanophenyl)benzoic acid to facilitate its application in research and development.
Molecular Structure and Identification
The molecular structure of 4-(2-cyanophenyl)benzoic acid consists of two phenyl rings linked by a single bond. A carboxylic acid group is attached to the 4-position of one phenyl ring, and a cyano group is attached to the 2-position of the other phenyl ring.
dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; edge [style=solid];
} "Molecular structure of 4-(2-cyanophenyl)benzoic acid"
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | 4-(2-Cyanophenyl)benzoic acid |
| Synonyms | 2'-Cyano-[1,1'-biphenyl]-4-carboxylic acid |
| CAS Number | 5728-44-9[1][2] |
| Molecular Formula | C₁₄H₉NO₂[1][2] |
| Molecular Weight | 223.23 g/mol [1][2] |
| Canonical SMILES | C1=CC=C(C(=C1)C#N)C2=CC=C(C=C2)C(=O)O |
| InChI Key | MZIFVOLYXURHDM-UHFFFAOYSA-N |
Physical Properties
The physical properties of 4-(2-cyanophenyl)benzoic acid are crucial for its handling, formulation, and application. While experimental data for this specific isomer is limited, data for the closely related isomer, 4'-(cyano)-[1,1'-biphenyl]-4-carboxylic acid (CAS 5728-46-1), and predictions can provide valuable insights.
Table 2: Physical Properties of 4-(2-Cyanophenyl)benzoic Acid and a Related Isomer
| Property | 4-(2-Cyanophenyl)benzoic acid (Predicted/Inferred) | 4'-(Cyano)-[1,1'-biphenyl]-4-carboxylic acid (Experimental) |
| Melting Point | Not available | 263-266 °C[3] |
| Boiling Point | Predicted: 443.0 ± 38.0 °C | Not available |
| Appearance | White to off-white solid | White to off-white solid |
| Solubility | Expected to be soluble in polar organic solvents like DMF, DMSO, and alcohols. Sparingly soluble in water. | Soluble in polar solvents.[4] |
| pKa | Predicted to be around 4, similar to related benzoic acids. | Predicted: 3.99 ± 0.10[3] |
The solubility of carboxylic acids is pH-dependent; they are generally more soluble in basic solutions due to the formation of the carboxylate salt.
Chemical Properties and Reactivity
The chemical reactivity of 4-(2-cyanophenyl)benzoic acid is dictated by its three key functional components: the carboxylic acid group, the nitrile group, and the biphenyl system.
Carboxylic Acid Group
The carboxylic acid moiety is the primary site for reactions such as:
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Esterification: Reaction with alcohols in the presence of an acid catalyst to form the corresponding esters.
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Amidation: Reaction with amines, often activated by coupling agents (e.g., EDC, DCC), to form amides.
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Reduction: Can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).
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Decarboxylation: While generally requiring harsh conditions for aromatic carboxylic acids, this reaction can occur under specific catalytic conditions.
Nitrile Group
The cyano group can undergo a variety of transformations, including:
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Hydrolysis: Can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions.
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Reduction: Can be reduced to a primary amine using reducing agents like LiAlH₄ or catalytic hydrogenation.
-
Cycloaddition: Can participate in cycloaddition reactions, for example, with azides to form tetrazoles, which are common carboxylic acid bioisosteres in drug design.
Biphenyl System
The aromatic rings of the biphenyl scaffold can undergo electrophilic aromatic substitution reactions. The directing effects of the existing substituents will influence the position of substitution. The carboxylic acid group is deactivating and meta-directing, while the cyano group is also deactivating and meta-directing.
Spectral Data
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show complex multiplets in the aromatic region (typically δ 7.5-8.5 ppm) due to the protons on the two phenyl rings. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically δ 10-13 ppm), which may be exchangeable with D₂O.
¹³C NMR Spectroscopy
The carbon NMR spectrum will exhibit signals for the aromatic carbons in the range of δ 120-150 ppm. The carbonyl carbon of the carboxylic acid will appear significantly downfield (δ ~165-175 ppm), and the nitrile carbon will be in the δ 115-125 ppm region.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present:
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O-H stretch (carboxylic acid): A very broad band in the region of 2500-3300 cm⁻¹.
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C=O stretch (carboxylic acid): A strong, sharp band around 1700-1725 cm⁻¹.
-
C≡N stretch (nitrile): A medium-intensity, sharp band around 2220-2240 cm⁻¹.
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C-O stretch (carboxylic acid): A band in the 1210-1320 cm⁻¹ region.
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Aromatic C-H and C=C stretches: Multiple bands in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.
Mass Spectrometry
The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (223.23 g/mol ). Fragmentation patterns would likely involve the loss of the carboxylic acid group and other characteristic cleavages of the biphenyl system.
Synthesis
A robust and widely applicable method for the synthesis of biphenyl derivatives is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid. For the synthesis of 4-(2-cyanophenyl)benzoic acid, a plausible route involves the coupling of 4-bromobenzoic acid with 2-cyanophenylboronic acid.
dot graph "Suzuki_Miyaura_Coupling" { layout=dot; rankdir=LR; node [shape=plaintext]; edge [style=solid];
} "Suzuki-Miyaura coupling for the synthesis of 4-(2-cyanophenyl)benzoic acid"
Experimental Protocol: Synthesis of 4-(2-Cyanophenyl)benzoic Acid
Disclaimer: This is a generalized protocol and should be adapted and optimized based on laboratory conditions and safety assessments.
Materials:
-
4-Bromobenzoic acid
-
2-Cyanophenylboronic acid
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
-
Base (e.g., potassium carbonate)
-
Solvent (e.g., a mixture of toluene, ethanol, and water)
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromobenzoic acid (1.0 eq), 2-cyanophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Inert Atmosphere: Purge the flask with an inert gas for 10-15 minutes.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the solvent mixture (e.g., toluene:ethanol:water in a 4:1:1 ratio). Add the palladium catalyst (e.g., 0.05 eq of Pd(PPh₃)₄).
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add water and extract the aqueous phase with an organic solvent like ethyl acetate to remove non-acidic impurities.
-
Acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to a pH of ~2-3 to precipitate the product.
-
-
Purification:
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-(2-cyanophenyl)benzoic acid.
-
-
Characterization: Confirm the identity and purity of the product using techniques such as NMR, IR, and mass spectrometry, and determine the melting point.
Applications in Drug Development and Materials Science
While specific applications of 4-(2-cyanophenyl)benzoic acid are not extensively documented in publicly available literature, the structural motifs present in this molecule are of significant interest in several areas of research and development.
Medicinal Chemistry
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Scaffold for Drug Design: The biphenyl carboxylic acid scaffold is present in a number of biologically active compounds. For instance, derivatives of biphenyl carboxylic acid have shown potential as anticancer and antifungal agents.[5] The rigid biphenyl core allows for the precise positioning of functional groups to interact with biological targets.
-
Enzyme Inhibition: The carboxylic acid group can act as a key binding element to the active sites of enzymes, while the cyanophenyl moiety can provide additional interactions and influence the overall pharmacokinetic properties of the molecule.
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Bioisosteric Replacement: The cyano group can be a precursor to other functional groups, such as tetrazoles, which are well-known bioisosteres of carboxylic acids.[6] This allows for the fine-tuning of acidity and other physicochemical properties to improve drug-like characteristics.
Materials Science
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Liquid Crystals: Biphenyl derivatives are fundamental components of many liquid crystal displays (LCDs). The rigid, rod-like structure of the biphenyl core is conducive to forming liquid crystalline phases. The cyano group, with its large dipole moment, is a common terminal group in liquid crystal molecules, contributing to their dielectric anisotropy.
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Organic Synthesis: As a bifunctional molecule, 4-(2-cyanophenyl)benzoic acid can serve as a valuable building block for the synthesis of more complex organic molecules, polymers, and functional materials.
Safety and Handling
Based on the hazard statements for related compounds, 4-(2-cyanophenyl)benzoic acid should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.
Conclusion
4-(2-Cyanophenyl)benzoic acid is a bifunctional biphenyl derivative with significant potential as a building block in both medicinal chemistry and materials science. Its unique combination of a carboxylic acid, a nitrile group, and a rigid biphenyl scaffold makes it an attractive starting point for the synthesis of novel compounds with tailored properties. While detailed experimental data for this specific isomer is somewhat limited in the public domain, this guide provides a comprehensive overview of its expected physical and chemical properties, a reliable synthetic route, and a discussion of its potential applications. Further research into the biological activity and material properties of 4-(2-cyanophenyl)benzoic acid and its derivatives is warranted and is expected to uncover new and valuable applications.
References
- Google Patents. (n.d.). US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds.
-
Journal of Chemical Education. (2022). Pd/C-Catalyzed Synthesis of 4-Bibenzoic Acid via Suzuki-Miyaura Coupling Reaction. Journal of Chemical Education, 99(3), 1435-1440. Retrieved from [Link]
- Journal of Organic Chemistry and Pharmaceutical Research. (2015). Biphenyl-4-Carboxylic Acid Derived Esters with Antifungal Activity. JOCPR, 3(2), 1-7.
-
PubChem. (n.d.). 4-(2-cyanophenyl)benzoic acid. Retrieved from [Link]
- The Royal Society of Chemistry. (2014). Spectra and physical data of (A2) :. RSC Advances, 4, 12345-12356.
-
Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395. Retrieved from [Link]
Sources
- 1. 5728-44-9|2'-Cyano-[1,1'-biphenyl]-4-carboxylic acid|BLD Pharm [bldpharm.com]
- 2. 2'-Cyano[1,1'-biphenyl]-4-carboxylic acid | 5728-44-9 | FAA72844 [biosynth.com]
- 3. 4'-CYANO-BIPHENYL-4-CARBOXYLIC ACID | 5728-46-1 [m.chemicalbook.com]
- 4. CAS 5728-46-1: 4'-cyanobiphenyl-4-carboxylic acid [cymitquimica.com]
- 5. jocpr.com [jocpr.com]
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